molecular formula C10H16N2O4S B1517651 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 1036596-08-3

5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B1517651
CAS No.: 1036596-08-3
M. Wt: 260.31 g/mol
InChI Key: GAQYQXCUMZXSTJ-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound with a complex molecular structure It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reduced to 2-methoxy-5-aminobenzene, which undergoes sulfonation to introduce the sulfonamide group. Finally, the ethoxyethyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions involved.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The methoxy and sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-methoxy-5-nitroaniline.

  • Reduction: 2-methoxy-5-aminobenzene.

  • Substitution: Various derivatives depending on the alkyl halide used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: In biological research, 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide can be used as a probe to study enzyme activities and interactions with biological macromolecules.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.

Comparison with Similar Compounds

  • 2-methoxy-5-aminobenzene

  • 2-methoxy-5-nitroaniline

  • N-(2-methoxyethyl)aniline

Uniqueness: 5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic substitution, makes it a versatile compound in scientific research and industrial applications.

Biological Activity

5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, commonly referred to by its chemical structure, is an aromatic sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with:

  • An amino group (NH2-NH_2) at the fifth position (meta).
  • A methoxy group (OCH3-OCH_3) at the second position (ortho).
  • A N-(2-methoxyethyl) group linked to the sulfonamide moiety.

This configuration suggests potential for hydrogen bonding and polarity due to the presence of both amine and sulfonamide groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, primarily as an enzyme inhibitor and a potential therapeutic agent. Its applications are still under investigation, but certain studies suggest promising avenues.

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor , specifically in biochemical assays. It may act by mimicking natural substrates, thus disrupting essential biochemical pathways. This mechanism could lead to therapeutic effects in various conditions, including cancer and inflammatory diseases.

Case Studies and Experimental Data

The proposed mechanism involves competitive inhibition where the compound mimics the structure of natural substrates of specific enzymes. This interaction can lead to a decrease in enzymatic activity, thereby affecting metabolic pathways crucial for disease progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar sulfonamide compounds:

Compound NameStructure FeaturesBiological Activity
3-Amino-N-(2-methoxyethyl)benzene-1-sulfonamideAmino group at position 3Enzyme inhibition
4-Chloro-2-methoxybenzenesulfonamideChlorine substitutionAntimicrobial activity
5-Pyrazolyl-Urea DerivativePyrazole ring additionAnti-inflammatory effects

Properties

IUPAC Name

5-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQYQXCUMZXSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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